molecular formula C22H18N2O2 B5789304 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline

Cat. No. B5789304
M. Wt: 342.4 g/mol
InChI Key: ZVFFWSUXRKRNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline, also known as PD153035, is a selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule drug that has been extensively studied for its potential use in cancer treatment. In

Mechanism of Action

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline works by binding to the ATP-binding site of the EGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. By inhibiting the activity of the EGFR, 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline blocks the signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of the EGFR and downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to using 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline in lab experiments. It is highly selective for the EGFR and may not be effective against cancers that do not overexpress this receptor. Additionally, 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for the study of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the combination of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline with other cancer drugs to enhance their effectiveness. Additionally, 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline could be studied in combination with immunotherapies, such as checkpoint inhibitors, to improve the immune response against cancer cells. Finally, 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline could be studied in animal models of cancer to further understand its potential as a cancer treatment.

Synthesis Methods

The synthesis of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline involves the reaction between 4-methoxyphenol and 3-methylbenzylamine to form the intermediate 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline. This intermediate is then treated with hydrochloric acid to yield 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in a variety of cancer types, including breast, lung, and prostate cancer. 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has also been studied in combination with other cancer drugs, such as cisplatin and paclitaxel, to enhance their effectiveness.

properties

IUPAC Name

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-6-5-7-16(14-15)21-23-20-9-4-3-8-19(20)22(24-21)26-18-12-10-17(25-2)11-13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFFWSUXRKRNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenoxy)-2-(3-methylphenyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.